![molecular formula C6H5ClFNS B6305056 6-Chloro-2-fluoro-3-(methylthio)pyridine CAS No. 2091530-52-6](/img/structure/B6305056.png)
6-Chloro-2-fluoro-3-(methylthio)pyridine
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Description
6-Chloro-2-fluoro-3-(methylthio)pyridine is a chemical compound with the molecular formula C6H5ClFNS and a molecular weight of 177.62 . It is a fluorinated heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The main starting material for the synthesis of this compound is 6-chlorine-3-fluorine-2-methylpyridine . The synthesis process involves the use of dilute sulphuric acid as a solvent, potassium dichromate as an oxidizing agent, and sodium tungstate (Na2WO4 2H2O) and crown ether as a composite catalyst . After the reaction is completed, a crude product is obtained through conventional post-processing .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoro-3-(methylthio)pyridine consists of a pyridine ring with chlorine, fluorine, and methylthio substituents . The exact arrangement of these substituents can be determined from the compound’s IUPAC name and its molecular formula .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-2-fluoro-3-(methylthio)pyridine are not detailed in the search results, it’s worth noting that similar compounds, such as pinacol boronic esters, have been used in catalytic protodeboronation reactions . These reactions involve a radical approach and can lead to valuable transformations such as formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-fluoro-3-(methylthio)pyridine include a molecular weight of 177.62 . Other properties such as boiling point, density, and pKa are not provided in the search results.Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of SM cross-coupling reactions, 6-Chloro-2-fluoro-3-(methylthio)pyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules being synthesized.
Result of Action
The molecular and cellular effects of 6-Chloro-2-fluoro-3-(methylthio)pyridine’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the result of its action would be the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
properties
IUPAC Name |
6-chloro-2-fluoro-3-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKSIFHCYNVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-(methylthio)pyridine |
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